molecular formula C16H20N2O2S2 B10969596 1-(4-Methylbenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

1-(4-Methylbenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10969596
M. Wt: 336.5 g/mol
InChI Key: PPUMQRTXVURFNW-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves the reaction of 4-methylbenzyl chloride with piperazine, followed by the introduction of the 2-thienylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the overall production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action of 1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERIDINE: A similar compound with a piperidine ring instead of a piperazine ring.

    1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)MORPHOLINE: A compound with a morpholine ring instead of a piperazine ring.

Uniqueness

1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its piperazine ring, combined with the 4-methylbenzyl and 2-thienylsulfonyl groups, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C16H20N2O2S2/c1-14-4-6-15(7-5-14)13-17-8-10-18(11-9-17)22(19,20)16-3-2-12-21-16/h2-7,12H,8-11,13H2,1H3

InChI Key

PPUMQRTXVURFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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